![molecular formula C12H15N3OS B1226200 2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-(4-methylphenyl)acetamide](/img/structure/B1226200.png)
2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-(4-methylphenyl)acetamide is an anilide.
Scientific Research Applications
Anticancer Activities
Research has demonstrated that derivatives of 2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-(4-methylphenyl)acetamide exhibit significant anticancer activities. In a study by Duran and Demirayak (2012), certain derivatives showed reasonable anticancer activity against various cancer types, particularly melanoma, indicating potential as cancer therapeutics (Duran & Demirayak, 2012). Similarly, Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, finding that some derivatives showed high selectivity and apoptosis induction in human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antifungal Applications
A series of 2-(substituteddithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives synthesized by Altındağ et al. (2017) showed significant activity against fungal infections like Candida albicans and Candida krusei (Altındağ, Sağlık, Çevik, Işikdağ, Özkay, & Karaca Gençer, 2017). This finding highlights the compound's potential in antifungal medication.
Antimicrobial and Antioxidant Properties
Compounds containing 2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-(4-methylphenyl)acetamide derivatives have shown promising antimicrobial and antioxidant properties. Naraboli and Biradar (2017) synthesized benzodiazepines bearing benzimidazole and indole moieties with potent antimicrobial and antioxidant activities (Naraboli & Biradar, 2017). Furthermore, Daraji et al. (2021) found that imidazole derivatives targeting dihydropteroate synthase enzyme exhibited significant antibacterial activity (Daraji, Rajani, Rajani, Pithawala, Jayanthi, & Patel, 2021).
Electrocatalyst Applications
In the field of electrocatalysis, Nasirizadeh et al. (2013) reported the electrosynthesis of an imidazole derivative, demonstrating its effective use as a bifunctional electrocatalyst for the oxidation of various substances (Nasirizadeh, Shekari, Zare, Shishehbore, Fakhari, & Ahmar, 2013).
properties
Product Name |
2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-(4-methylphenyl)acetamide |
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Molecular Formula |
C12H15N3OS |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C12H15N3OS/c1-9-2-4-10(5-3-9)15-11(16)8-17-12-13-6-7-14-12/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
CHQVJNYCKRTYRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NCCN2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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